molecular formula C12H10ClN3 B1416505 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 1177215-28-9

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B1416505
CAS RN: 1177215-28-9
M. Wt: 231.68 g/mol
InChI Key: SODUIYOZBUSEFJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPDMPC, is a heterocyclic aromatic compound with a wide range of applications in scientific research and industrial synthesis. The compound has a molecular formula of C10H9ClN2 and a molecular weight of 184.6 g/mol. CPDMPC is a colorless, crystalline solid with a melting point of 102°C and a boiling point of 250°C. It is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Novel pyrazole derivatives, including those related to 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial properties Hafez, El-Gazzar, & Al-Hussain, 2016.

Antileishmanial Activity

  • Tetrazole compounds and their pyrazole-4-carbonitrile precursors have been synthesized and assessed for antileishmanial activity against Leishmania species. Some derivatives displayed potent activity, comparing favorably with the reference drug pentamidine while exhibiting lower cytotoxicity Faria et al., 2013.

Nanotechnological Enhancements

  • Water-soluble formulations of a related pyrazole derivative were prepared using nanotechnological approaches such as dendrimers and liposomes, significantly enhancing solubility and showing in vitro antiproliferative effects on various cancer cell lines Alfei et al., 2022.

Metallomacrocyclic Complexes

  • New 3,5-dimethylpyrazolic hybrid ligands have been synthesized and used to form palladium(II) complexes, which were characterized and studied for their structural properties and stability in solution Guerrero et al., 2008.

Antitubercular Agents

  • Novel N-aryl-1,4-dihydropyridines bearing a 1H-pyrazole ring have been synthesized and demonstrated excellent antitubercular activity, with some compounds being more potent than the first-line antitubercular drug isoniazid Trivedi et al., 2011.

properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODUIYOZBUSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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